molecular formula C10H14ClNO2S B1379040 3-Benzylsulfonylazetidine hydrochloride CAS No. 1864064-19-6

3-Benzylsulfonylazetidine hydrochloride

Cat. No.: B1379040
CAS No.: 1864064-19-6
M. Wt: 247.74 g/mol
InChI Key: ONCNRQDZWZNGJS-UHFFFAOYSA-N
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Description

3-Benzylsulfonylazetidine hydrochloride is a chemical compound with the molecular formula C10H14ClNO2S It is a member of the azetidine family, which are four-membered nitrogen-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzylsulfonylazetidine hydrochloride typically involves the reaction of 1-arenesulfonylaziridines with dimethylsulfoxonium methylide. This reaction is often carried out under microwave irradiation using alumina as a solid support . The process is efficient and general, allowing for the preparation of various 1-arenesulfonylazetidines.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the aforementioned reaction conditions. The use of microwave irradiation and solid supports like alumina can be scaled up for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 3-Benzylsulfonylazetidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution: Formation of azides or other substituted azetidines.

    Reduction: Formation of primary amines.

    Oxidation: Formation of sulfonic acids or other oxidized derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Benzylsulfonylazetidine hydrochloride involves its interaction with various molecular targets. The compound’s azetidine ring is highly strained, making it reactive under certain conditions. This reactivity allows it to participate in various chemical reactions, leading to the formation of bioactive molecules. The sulfonyl group enhances its solubility and reactivity, facilitating its use in different applications .

Comparison with Similar Compounds

    Azetidine: A simpler four-membered nitrogen-containing ring without the benzylsulfonyl group.

    Aziridine: A three-membered nitrogen-containing ring with similar reactivity but higher ring strain.

    Pyrrolidine: A five-membered nitrogen-containing ring with less ring strain and different reactivity.

Uniqueness: 3-Benzylsulfonylazetidine hydrochloride is unique due to its combination of the azetidine ring and the benzylsulfonyl group. This combination imparts specific reactivity and solubility properties, making it valuable in various chemical and biological applications .

Properties

IUPAC Name

3-benzylsulfonylazetidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2S.ClH/c12-14(13,10-6-11-7-10)8-9-4-2-1-3-5-9;/h1-5,10-11H,6-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONCNRQDZWZNGJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)S(=O)(=O)CC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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